![molecular formula C22H12O4 B14721973 2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione CAS No. 6566-51-4](/img/structure/B14721973.png)
2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,14-dioxapentacyclo[148004,1306,11018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione is a complex organic compound characterized by its unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione involves multiple steps, typically starting with simpler organic molecules. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the pentacyclic structure. Detailed synthetic routes are documented in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale organic synthesis techniques, often utilizing automated systems to maintain precision and consistency. The production process must adhere to stringent safety and environmental regulations.
化学反应分析
Types of Reactions
2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.
科学研究应用
2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione has several applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research and are documented in specialized scientific literature .
相似化合物的比较
Similar Compounds
- Pentacyclo[10.4.4.44,9.06,22.015,19-]tetracosa-2,4,6,8,10,12,14,16,17,19,21,23-dodecaene : Similar in structure but differs in specific functional groups and reactivity .
- Tetracyclo[14.2.2.24,7.210,13]tetracosa-1(18),4,6,10,12,16,19,21,23-nonaene : Another complex cyclic compound with distinct properties and applications .
Uniqueness
2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione is unique due to its specific pentacyclic structure and the presence of dioxane rings, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
6566-51-4 |
|---|---|
分子式 |
C22H12O4 |
分子量 |
340.3 g/mol |
IUPAC 名称 |
2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione |
InChI |
InChI=1S/C22H12O4/c23-21-17-9-13-5-1-3-7-15(13)11-19(17)25-22(24)18-10-14-6-2-4-8-16(14)12-20(18)26-21/h1-12H |
InChI 键 |
IJOZLYKQXFINTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)OC4=CC5=CC=CC=C5C=C4C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



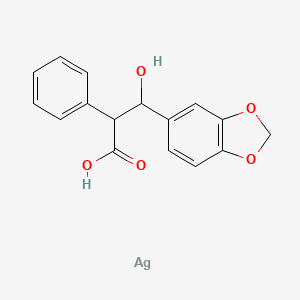

![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
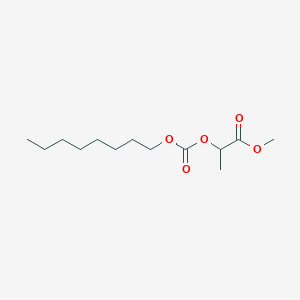
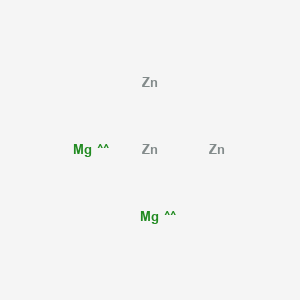
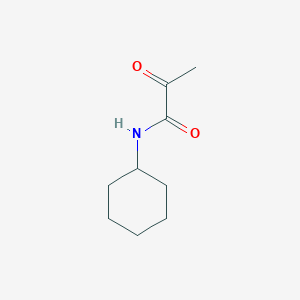
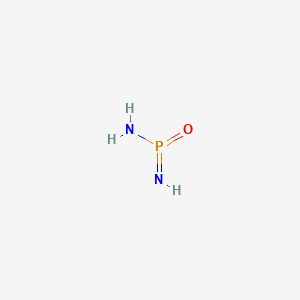
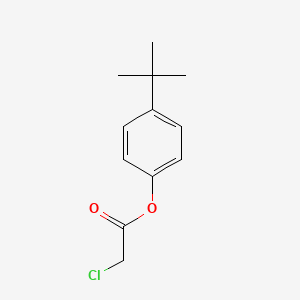

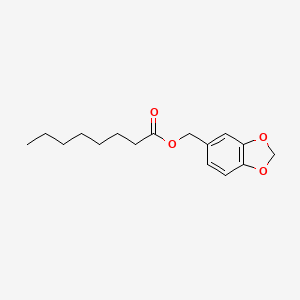
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
